3-Amino-1-(2,6-dimethylphenyl)propan-1-OL
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Overview
Description
3-Amino-1-(2,6-dimethylphenyl)propan-1-OL is an organic compound with the molecular formula C11H17NO It is a member of the class of propanolamines, characterized by the presence of both an amino group and a hydroxyl group on a propane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(2,6-dimethylphenyl)propan-1-OL typically involves the reaction of 2,6-dimethylphenylamine with an appropriate aldehyde or ketone, followed by reduction. One common method is the reductive amination of 2,6-dimethylphenylamine with 3-chloropropanol in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-(2,6-dimethylphenyl)propan-1-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The amino group can be reduced to an alkyl group using strong reducing agents.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acid chlorides.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkylated derivatives.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-Amino-1-(2,6-dimethylphenyl)propan-1-OL has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological molecules.
Medicine: Explored for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Amino-1-(2,6-dimethylphenyl)propan-1-OL involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the hydroxyl group can participate in various biochemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
3-Dimethylamino-1-propanol: Similar structure but with a dimethylamino group instead of an amino group.
3-Amino-3-(4-methoxy-2,3-dimethylphenyl)propan-1-OL: Similar structure with additional methoxy and methyl groups.
Uniqueness
3-Amino-1-(2,6-dimethylphenyl)propan-1-OL is unique due to its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various fields .
Properties
Molecular Formula |
C11H17NO |
---|---|
Molecular Weight |
179.26 g/mol |
IUPAC Name |
3-amino-1-(2,6-dimethylphenyl)propan-1-ol |
InChI |
InChI=1S/C11H17NO/c1-8-4-3-5-9(2)11(8)10(13)6-7-12/h3-5,10,13H,6-7,12H2,1-2H3 |
InChI Key |
QXPFZLWEZXESGQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C(CCN)O |
Origin of Product |
United States |
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